molecular formula C8H11NOS B3218402 (4-Methanesulfinylphenyl)methanamine CAS No. 1189805-45-5

(4-Methanesulfinylphenyl)methanamine

Cat. No.: B3218402
CAS No.: 1189805-45-5
M. Wt: 169.25 g/mol
InChI Key: OVDPJXUHQXPHIX-UHFFFAOYSA-N
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Description

(4-Methanesulfinylphenyl)methanamine is a chemical compound of interest in organic and medicinal chemistry research. Compounds featuring a methanamine group attached to a substituted phenyl ring are often explored as key intermediates or building blocks in the synthesis of more complex molecules . The methanesulfinyl (methylsulfinyl) group in the structure can influence the compound's properties, such as its polarity and potential for hydrogen bonding, which may be relevant in the design of molecules with specific interactions . In a research context, such building blocks are fundamental in fields like drug discovery and development. For instance, synthetic peptides and other complex organic molecules frequently require specialized aromatic amines during their preparation using methods like Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS) . Researchers may investigate this compound for its potential utility in constructing these molecules. Furthermore, the sulfinyl moiety is a functional group that can be involved in various chemical transformations, making it a point of interest for developing new synthetic methodologies. This product is intended for research purposes by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylsulfinylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDPJXUHQXPHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Modern Organosulfur Chemistry

Organosulfur compounds are integral to numerous areas of chemical science, from pharmaceuticals to materials science. wikipedia.orgnih.gov The versatility of sulfur, with its ability to exist in various oxidation states, allows for a rich and diverse chemistry. nih.gov (4-Methanesulfinylphenyl)methanamine is a member of the sulfoxide (B87167) class of organosulfur compounds, which are characterized by a sulfinyl group (S=O) connected to two carbon atoms. The C-S bond in such compounds is longer and weaker than a C-C bond, influencing their reactivity. wikipedia.org The methanesulfinyl (or methylsulfinyl) group in the target molecule imparts specific electronic and steric properties that are of interest in synthetic design. The broader field of organosulfur chemistry encompasses a vast array of molecules, including thiols, sulfides, sulfones, and their derivatives, many of which are found in nature and are crucial for life, such as the amino acids cysteine and methionine. wikipedia.org

Significance of Chiral Sulfoxides in Stereoselective Synthesis

A key feature of (4-Methanesulfinylphenyl)methanamine is the sulfoxide (B87167) group, which is a stereogenic center. This means that if the two organic residues attached to the sulfur atom are different, the sulfoxide can exist as two enantiomers. Such chiral sulfoxides are of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. nih.govnih.gov They can be used as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and are then removed. nih.gov

The synthesis of enantiomerically pure sulfoxides is a well-established field in organic chemistry, with several methods available: nih.govharvard.edu

Asymmetric oxidation of prochiral sulfides: This is a direct approach where a sulfide (B99878) is oxidized using a chiral oxidizing agent or a catalyst to produce one enantiomer of the sulfoxide preferentially. nih.govnih.gov

Transformation of diastereomerically pure sulfinates: The Andersen synthesis, a classical method, involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent. nih.gov

Kinetic resolution: This involves the selective reaction of one enantiomer of a racemic sulfoxide, leaving the other enantiomer unreacted.

The development of efficient methods for preparing chiral sulfoxides remains an active area of research, driven by their utility in the synthesis of complex molecules.

Role of Functionalized Arylmethylamines As Synthetic Intermediates

The (4-Methanesulfinylphenyl)methanamine molecule also contains a primary arylmethylamine moiety. Arylmethylamines are a class of compounds that serve as valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the amine group allows for a wide range of chemical transformations, making these compounds versatile synthetic intermediates.

The synthesis of primary arylmethylamines can be challenging, but various methods have been developed, including the transamination of aromatic aldehydes. The combination of the reactive amine functionality with the chiral sulfoxide (B87167) group in this compound makes it a bifunctional molecule with potential applications in the construction of more complex, stereochemically defined structures. For instance, the amine could be acylated or used in imine formation, while the sulfoxide could direct subsequent stereoselective reactions.

Overview of Research Trajectory and Potential Academic Contributions

Strategies for Sulfinyl Group Installation

The introduction of a sulfinyl group is a pivotal step in the synthesis of this compound and related chiral sulfoxides. The primary challenge lies in controlling the stereochemistry at the sulfur atom. Researchers have developed several powerful strategies to achieve this, ranging from catalytic asymmetric oxidation of precursor sulfides to methods involving the formation of carbon-sulfur bonds using specific sulfur reagents.

Asymmetric Oxidation of Prochiral Sulfides

The most direct route to chiral sulfoxides is the asymmetric oxidation of their corresponding prochiral sulfides. This transformation has been the subject of extensive research, leading to the development of metal-catalyzed, organocatalytic, biocatalytic, and photoredox methods that offer varying degrees of enantioselectivity and efficiency.

Transition metal complexes are widely employed as catalysts for the asymmetric oxidation of sulfides. These methods often involve the coordination of the sulfide (B99878) to a chiral metal center, where a controlled oxygen transfer from an oxidant occurs.

Titanium-based catalysts, particularly those modified with chiral ligands like diethyl tartrate (Kagan-Sharpless type oxidation), are effective for the asymmetric oxidation of aryl alkyl sulfides. acs.orggoogle.com For instance, the oxidation of methyl p-tolyl sulfide using a titanium/diethyl tartrate system can yield the corresponding sulfoxide with high enantioselectivity. acs.org However, a common challenge is the overoxidation of the sulfoxide to the sulfone, which can be mitigated by careful control of reaction conditions and catalyst structure. acs.org Studies combining experimental work and theoretical calculations have been conducted to understand the reaction mechanism, suggesting that the stereochemical outcome is influenced by the formation of specific intermediates where the sulfide coordinates to the metal center before oxidation. researchgate.netnih.gov

Other metals, such as vanadium, manganese, and cobalt, have also been utilized in sulfoxidation catalysis. wikipedia.org Chiral salen complexes, which are tetradentate ligands, can be combined with metals like manganese or cobalt to catalyze the asymmetric epoxidation of alkenes and have been adapted for sulfoxidation reactions. wikipedia.org For example, chiral vanadium-salen complexes have been used for the asymmetric oxidation of sulfides to sulfoxides with organic hydroperoxides. wikipedia.org The choice of metal, ligand, and oxidant is crucial for achieving high yields and enantiomeric excess (ee). researchgate.netnih.gov

Table 1: Examples of Metal-Catalyzed Asymmetric Sulfoxidation Systems
Catalyst SystemSulfide Substrate TypeOxidantKey FeaturesReference
Ti(O-i-Pr)₄ / Diethyl TartrateAryl Alkyl SulfidesCumene HydroperoxideClassic Kagan-Sharpless conditions; can achieve high ee but may lead to overoxidation. acs.orggoogle.com
Chiral Titanium Salan ComplexesThioanisoleCumene Hydroperoxide / H₂O₂Modest selectivity observed; N-H salan complexes show better chiral induction than N-Me counterparts. researchgate.net
Hf(IV) Aminotriphenolate ComplexesMethyl-p-tolyl sulfidePeroxidesExhibits faster kinetics compared to Titanium analogs, but may favor sulfone formation. researchgate.net
Chiral Vanadium-Salen ComplexesGeneral SulfidesOrganic HydroperoxidesEffective for asymmetric oxidation, demonstrating the versatility of salen ligands. wikipedia.org

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. In the context of sulfoxidation, chiral organic molecules are used to catalyze the enantioselective transfer of an oxygen atom to the sulfide.

The first organocatalytic synthesis of (R)-modafinil, an analog of this compound, has been reported using various chiral organocatalysts with hydrogen peroxide (H₂O₂) as a green oxidant. dntb.gov.uamdpi.com Catalysts such as chiral BINOL-phosphates and fructose-derived ketones (Shi catalysts) have been successfully applied. dntb.gov.uamdpi.com These reactions can achieve excellent yields, although the enantioselectivities can be modest. mdpi.com For example, a biomimetic system using iron(III) chloride with a dipeptide-based chiral ligand yielded (R)-modafinil with a 24% ee. mdpi.com

Proline and its derivatives have also been explored as organocatalysts for various asymmetric transformations. organic-chemistry.orgrsc.org While highly effective for reactions like Mannich and aldol additions, their direct application to the sulfoxidation of substrates like 4-(methylthio)benzylamine (B1349970) requires specific adaptation to achieve high enantioselectivity. organic-chemistry.org Another approach involves the use of chiral organoiodine(V) compounds, which can oxidize ortho-alkylphenols with significant asymmetric induction, suggesting their potential for asymmetric sulfoxidation as well. nih.gov

Table 2: Selected Organocatalytic Systems for Asymmetric Sulfoxidation
OrganocatalystTarget Molecule/SubstrateOxidantReported PerformanceReference
Chiral BINOL-Phosphate(R)-ModafinilH₂O₂Yields >99%, ee up to 23%. mdpi.com
Fructose-Derived Ketone (Shi Catalyst)(R)-ModafinilH₂O₂Demonstrated as a viable organocatalyst for this transformation. dntb.gov.ua
FeCl₃ / Dipeptide-Based Ligand(R)-ModafinilH₂O₂Biomimetic approach; 75% yield, 24% ee. mdpi.com
Chiral 2-(o-Iodoxyphenyl)-Oxazolineso-Alkylphenols (Oxidative Dimerization)Self-oxidant (Iodine V)Achieved up to 77% ee in oxidative dearomatization, showing potential for sulfur oxidation. nih.gov

Biocatalysis offers a highly selective and environmentally benign route to chiral sulfoxides. Enzymes, particularly monooxygenases, can catalyze the oxidation of sulfides with exceptional enantioselectivity under mild conditions.

The synthesis of armodafinil, the (R)-enantiomer of modafinil, provides a key example of this approach. google.com Engineered, non-naturally occurring polypeptides derived from cyclohexanone (B45756) monooxygenases (CHMOs) have been developed to catalyze the asymmetric oxidation of the precursor sulfide, 2-(benzhydrylthio)acetic acid, to its (R)-sulfoxide. google.com The wild-type CHMO from Acinetobacter sp. typically produces the (S)-sulfoxide, highlighting the necessity of protein engineering to reverse the enantioselectivity and improve activity for industrial-scale processes. google.com These engineered biocatalysts are effective in converting the substrate to the desired (R)-sulfoxide intermediate with high enantiomeric excess.

Table 3: Biocatalytic Systems for Enantioselective Sulfoxidation
Enzyme TypeSubstrateProductKey AdvancementReference
Engineered Cyclohexanone Monooxygenase (CHMO)Benzhydryl-thioacetic acid(R)-2-(benzhydrylsulfinyl)acetic acidNon-naturally occurring polypeptides developed for high enantiomeric excess of the (R)-enantiomer, an intermediate for armodafinil. google.com
Wild-Type CHMO (Acinetobacter sp.)4-tolyl-sulfide(S)-4-tolyl-sulfoxideShows natural preference for the (S)-enantiomer, serving as a baseline for engineering efforts. google.com

Visible-light photoredox catalysis has recently gained prominence as a mild and sustainable method for organic synthesis. This approach has been successfully applied to the oxidation of sulfides to sulfoxides. rsc.orgrsc.org These reactions typically use a photocatalyst that, upon light absorption, initiates an energy or electron transfer process, ultimately leading to the oxidation of the sulfide by an oxidant, often molecular oxygen from the air. rsc.orgbohrium.com

A variety of photocatalysts, such as anthraquinone (B42736) and tetra-O-acetylriboflavin, have been shown to be effective. rsc.orgresearchgate.net The reaction conditions, including the choice of solvent, light source wavelength, and catalyst loading, can be tuned to optimize the yield and selectivity for the sulfoxide, often avoiding overoxidation to the sulfone. rsc.orgresearchgate.net For instance, catalyst-free protocols using specific UV wavelengths (370 nm) have been developed, as well as methods using very low catalyst loadings (0.05 mol%) under visible light irradiation. rsc.org This methodology is noted for its broad functional group tolerance and scalability, including implementation in microreactor-based flow systems. rsc.org While these methods are powerful for sulfoxide synthesis, achieving high enantioselectivity generally requires the use of chiral photocatalysts or additives, an area of ongoing research.

Table 4: Examples of Photoredox Catalysis for Sulfide Oxidation
PhotocatalystOxidantLight SourceKey FeaturesReference
AnthraquinoneAerobic O₂CFL lamps or 427 nm LEDLow catalyst loading (0.05–0.5 mol%); efficient and sustainable. rsc.org
None (Catalyst-Free)Aerobic O₂370 nm LEDGreen, catalyst-free protocol demonstrating the role of light energy. rsc.org
Tetra-O-acetylriboflavinAerobic O₂Blue LightHighly chemoselective, avoiding overoxidation to sulfones. researchgate.net
fac-Ir(ppy)₃-Visible LightUsed for the deoxygenation of sulfoxides to sulfides, illustrating the reversible nature of photoredox sulfur chemistry. acs.org

Sulfenate Anion Chemistry in Carbon-Sulfur Bond Formation

An alternative to the oxidation of pre-formed sulfides is the construction of the sulfoxide moiety through carbon-sulfur bond formation. This can be achieved using sulfenate anions (RSO⁻) as key intermediates. tandfonline.com Sulfenate anions are the conjugate bases of sulfenic acids and are potent sulfur nucleophiles. tandfonline.comresearchgate.net

Table 5: Applications of Sulfenate Anion Chemistry
Sulfenate Anion SourceElectrophileProduct TypeKey FeaturesReference
β-Sulfinyl Acrylate EstersAlkyl Halides (e.g., Benzyl (B1604629) Bromide)Alkyl/Aryl SulfoxidesSulfenate anions are liberated via nucleophilic attack and trapped by an electrophile. researchgate.net
Sulfoxide Reagent + Grignard ReagentAlkyl Halides / Aryl Halides (with Pd catalyst)Diaryl or Alkyl Aryl SulfoxidesA modular, one-pot, three-component synthesis strategy. researchgate.netnih.gov
Arenesulfenate AnionsChiral Boc-protected β-amino iodidesChiral β-Amino SulfoxidesStereoselective substitution is achieved through precoordination of the counterion. researchgate.net

Construction of the Methanamine Moiety

The introduction of the aminomethyl group (—CH₂NH₂) onto the (4-methanesulfinyl)phenyl core is the second critical phase of the synthesis. This is typically accomplished by the chemical transformation of a suitable functional group, such as an aldehyde, nitrile, or alkyl halide.

Reductive amination is a highly effective and widely used one-pot method for forming amines from carbonyl compounds. researchgate.netmasterorganicchemistry.com To synthesize this compound, this reaction would start from 4-(Methylsulfinyl)benzaldehyde. lookchem.com

The process involves two key steps performed in a single reaction vessel:

Imine Formation: The aldehyde reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), to form an intermediate imine or iminium ion. masterorganicchemistry.com

In Situ Reduction: A reducing agent present in the mixture selectively reduces the C=N double bond of the imine to the corresponding C-N single bond of the amine. masterorganicchemistry.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorientjchem.org NaBH₃CN is particularly useful as it is mild enough to not reduce the starting aldehyde but is effective at reducing the intermediate iminium ion. masterorganicchemistry.com

Table 2: Common Reagents for Reductive Amination
Carbonyl PrecursorAmine SourceReducing AgentKey FeaturesReference
Aldehyde or KetoneAmmonia / Ammonium SaltSodium Borohydride (NaBH₄)Cost-effective and common; may require pH control. researchgate.netorientjchem.org
Aldehyde or KetoneAmmonia / Ammonium SaltSodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com
Aldehyde or KetoneAmmonia / Ammonium SaltSodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and effective alternative to NaBH₃CN, avoiding cyanide. masterorganicchemistry.com

An alternative pathway to the methanamine moiety is the reduction of a benzonitrile (B105546) or benzamide (B126) functional group. The required starting materials would be 4-(methylsulfinyl)benzonitrile (B2641378) or 4-(methylsulfinyl)benzamide.

The nitrile group (—C≡N) can be completely reduced to a primary amine group (—CH₂NH₂) using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Catalytic hydrogenation can also be employed, although it may require harsh conditions.

Similarly, a primary amide (—CONH₂) can be reduced to the corresponding primary amine (—CH₂NH₂) using LiAlH₄. This reaction effectively removes the carbonyl oxygen atom, converting the C=O bond into a CH₂ group.

This synthetic route begins with a (4-methanesulfinyl)phenyl precursor that already contains an activated methyl group, such as 4-(halomethyl)phenyl methyl sulfoxide (e.g., where the halo group is Cl or Br). The primary amine can then be installed via a nucleophilic substitution reaction.

A direct reaction with ammonia can lead to mixtures of primary, secondary, and tertiary amines due to over-alkylation. masterorganicchemistry.com To avoid this, the Gabriel synthesis is a preferred method. This procedure involves:

Reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. The phthalimide anion acts as an ammonia surrogate.

Cleavage of the phthalimide group, typically through hydrazinolysis (using hydrazine, N₂H₄) or acidic/basic hydrolysis, to release the desired primary amine cleanly.

This two-step sequence provides a reliable method for converting an alkyl halide into a primary amine without the complication of multiple alkylations.

Hofmann and Curtius Rearrangements for Primary Amine Synthesis

The Hofmann and Curtius rearrangements are classic yet powerful methods for the synthesis of primary amines from carboxylic acid derivatives, involving a one-carbon degradation of the starting material. numberanalytics.comtcichemicals.com Both reactions proceed through an isocyanate intermediate, which can then be hydrolyzed to yield the desired primary amine. wikipedia.orglibretexts.org Their application to the synthesis of this compound would typically start from a precursor where the carbon framework is already established.

For the Hofmann rearrangement , the required starting material would be (4-methanesulfinylphenyl)acetamide. This amide reacts with bromine or another halogen in the presence of a strong base, like sodium hydroxide. numberanalytics.comwikipedia.org The reaction mechanism involves the initial formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate as the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. masterorganicchemistry.com Subsequent hydrolysis of the isocyanate intermediate yields this compound and carbon dioxide. wikipedia.org

The Curtius rearrangement offers an alternative route, starting from a carboxylic acid derivative such as (4-methanesulfinylphenyl)acetic acid. nih.gov This acid is first converted into an acyl azide (B81097). The acyl azide then undergoes thermal or photochemical decomposition, losing nitrogen gas to form the isocyanate intermediate in a concerted process where the R-group migrates to the nitrogen. wikipedia.org A significant advantage of the Curtius rearrangement is the complete retention of configuration at the migrating carbon. nih.gov The isocyanate is subsequently trapped by a nucleophile. Hydrolysis with water yields the primary amine, while reaction with alcohols like tert-butanol (B103910) or benzyl alcohol can form Boc- or Cbz-protected amines, respectively, which are valuable for further synthetic steps. wikipedia.orgcommonorganicchemistry.com

Table 1: Comparison of Hofmann and Curtius Rearrangements for Arylmethanamine Synthesis

Feature Hofmann Rearrangement Curtius Rearrangement
Starting Material Primary Amide (e.g., Ar-CH₂CONH₂) Carboxylic Acid derivative (e.g., Ar-CH₂CO₂H)
Key Reagents Br₂ or NaOCl, NaOH Azide source (e.g., DPPA, NaN₃), Heat or UV light
Key Intermediate Isocyanate (Ar-CH₂NCO) Isocyanate (Ar-CH₂NCO)
Key Byproducts CO₂, NaBr, H₂O N₂ gas
Stereochemistry Retention of configuration of the migrating group Retention of configuration of the migrating group nih.gov
Scope & Limitations Harsh basic conditions may not be suitable for sensitive substrates. Acyl azides can be explosive and must be handled with care; milder one-pot procedures have been developed. nih.gov

Convergent and Divergent Synthetic Routes

A divergent synthesis , in contrast, starts from a central core molecule that is successively elaborated. wikipedia.org This strategy is highly effective for creating a library of related compounds from a common intermediate. wikipedia.org A synthetic plan for the target molecule could begin with a simple, commercially available precursor like 4-methylanisole (B47524) or 4-methylthiophenol. Different reaction pathways could then be applied to this single starting material to produce this compound and a variety of its analogs with different oxidation states of sulfur or varied substituents on the amine or aromatic ring.

Sequential Functionalization of the Aromatic Ring

The introduction of the methanesulfinyl and aminomethyl groups onto the benzene (B151609) ring in the correct 1,4- (para) relationship requires careful planning, known as sequential functionalization. The order of introduction is dictated by the directing effects of the substituents.

A plausible synthetic sequence could start with 4-methylthiobenzaldehyde. The methylthio group (-SMe) is an ortho-, para-directing group, facilitating the initial synthesis of this precursor. The aldehyde can then be converted to the aminomethyl group via reductive amination. The final step would be the selective oxidation of the sulfide to the sulfoxide.

Alternatively, one could start with a toluene (B28343) derivative. acs.orgacs.org For example, functionalizing toluene to introduce a methylthio group at the para position would be a key step. Subsequent benzylic bromination followed by substitution with an amine equivalent (e.g., via Gabriel synthesis or azide displacement and reduction) would install the aminomethyl group. libretexts.org The final step, again, would be the controlled oxidation of the sulfide. The sequence of these steps is critical to avoid unwanted side reactions and ensure the desired regiochemistry. For instance, the amino group is a strong activating group for electrophilic aromatic substitution, which would need to be considered if functionalization were to occur after its introduction. numberanalytics.com

Integration of Sulfoxidation and Amine Formation Steps

A central challenge in the synthesis of this compound is the integration of the sulfoxidation and amine formation steps. The primary amine is a nucleophilic and potentially oxidizable functional group, while the sulfide-to-sulfoxide transformation requires an oxidizing agent. researchgate.net Performing the oxidation in the presence of an unprotected primary amine could lead to undesired side reactions.

To circumvent this, a common strategy is to use a protecting group for the amine. For example, the amine could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide. These groups are generally stable to the conditions required for selective sulfoxidation. A typical sequence would be:

Introduction of a protected amine precursor (e.g., a Boc-protected aminomethyl group) onto the aromatic ring containing the methylthio group.

Selective oxidation of the sulfide to the sulfoxide using a controlled oxidizing agent.

Deprotection of the amine to yield the final product.

The choice of oxidizing agent is critical for this step. Reagents such as hydrogen peroxide (often with a catalyst), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone® are commonly used. nih.govresearchgate.net Conditions must be carefully controlled to prevent over-oxidation of the sulfoxide to the corresponding sulfone. tandfonline.comorganic-chemistry.org

Chemo- and Regioselectivity in Complex System Synthesis

Achieving high chemo- and regioselectivity is paramount in any multi-step synthesis of a complex molecule.

Regioselectivity refers to the control of the position of functionalization. In this case, the para-arrangement of the two substituents is required. This is typically achieved by starting with a pre-functionalized para-substituted raw material (e.g., 4-chlorotoluene (B122035) or p-toluidine) and exploiting the inherent ortho-, para-directing effects of the substituents during subsequent reactions. nih.govnih.gov For instance, methods for the directed C-H amination of arenes have advanced significantly, although controlling regioselectivity remains a challenge without a directing group. researchgate.net

Chemoselectivity is the ability to react with one functional group in the presence of others. This is particularly relevant in the oxidation step. The selective oxidation of a thioether to a sulfoxide without affecting other potentially sensitive groups (like a protected amine) and without over-oxidizing to a sulfone is a well-studied but delicate transformation. nih.govresearchgate.net The choice of oxidant and reaction conditions (temperature, solvent, stoichiometry) is crucial for success.

Table 2: Examples of Reagents for Selective Thioether Oxidation

Oxidizing Agent/System Typical Conditions Chemoselectivity Notes
Hydrogen Peroxide (H₂O₂) Often requires a catalyst (e.g., TS-1, H-ZSM5); solvent-free conditions possible. researchgate.net Can be highly selective. Over-oxidation to sulfone is a common side reaction if conditions are not controlled. researchgate.net
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Aqueous or alcoholic solvents, often at room temperature. A versatile and often highly selective reagent for forming sulfoxides from sulfides. nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA) Chlorinated solvents (e.g., CH₂Cl₂), often at low temperatures. Highly effective, but over-oxidation is possible with excess m-CPBA or higher temperatures.
Metal-based Catalysts (e.g., Mn, Fe) Various, including electrochemical methods or with co-oxidants like H₂O₂. tandfonline.comorganic-chemistry.org Can offer high selectivity and catalytic turnover, preventing over-oxidation. organic-chemistry.org
Selectfluor® H₂O as oxygen source, ambient temperature. Provides sulfoxides in high yields with short reaction times. organic-chemistry.org

Intrinsic Chirality of the Sulfinyl Group

The sulfinyl group is characterized by a tetrahedral sulfur atom with a lone pair of electrons, an oxygen atom, and two different carbon substituents. acs.orgnih.gov This arrangement results in a stereogenic center at the sulfur atom, leading to the existence of enantiomers. acs.orgnih.gov Unlike the planar nature of carbonyl groups, the non-planar geometry of the sulfinyl group makes it a valuable chiral auxiliary and a component of chiral ligands in asymmetric synthesis. acs.orgwiley-vch.dethieme-connect.com The stability of the sulfinyl group to racemization under normal conditions ensures that its chirality is maintained throughout synthetic transformations. illinois.edu The distinct steric and electronic environment created by the chiral sulfinyl moiety plays a pivotal role in inducing asymmetry in chemical reactions. illinois.eduresearchgate.net

Enantioselective Synthesis Strategies for this compound

The synthesis of enantiomerically pure or enriched this compound and related chiral sulfoxides is a significant area of research. wiley-vch.detandfonline.com Key strategies include the use of chiral auxiliaries, the design of specific chiral ligands, and the application of asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wiley-vch.deillinois.edu In the context of sulfoxide synthesis, a common approach involves the reaction of a prochiral sulfide with a chiral oxidizing agent or the use of a chiral precursor that already contains the desired stereochemistry. wiley-vch.de

One of the foundational methods in the synthesis of chiral sulfoxides is the Andersen method, which utilizes diastereomerically pure sulfinates derived from chiral alcohols like (-)-menthol. illinois.edu Nucleophilic substitution on the sulfur atom of the sulfinate with an organometallic reagent proceeds with inversion of configuration, allowing for the predictable synthesis of a specific enantiomer of the sulfoxide. illinois.edu While this method is widely used, it has limitations. illinois.edu

Modern approaches have expanded the repertoire of chiral auxiliaries. For instance, N-sulfinyloxazolidinones, derived from readily available amino alcohols, have been employed as effective chiral auxiliaries. acs.org These auxiliaries can direct the stereoselective transformation of various prochiral substrates to afford chiral sulfoxides with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to yield the desired enantiomerically enriched product.

A notable development is the use of tunable amino indanol oxathiazolidine-based auxiliaries, which have been successfully applied in the synthesis of various chiral compounds. illinois.edu This approach offers the flexibility to modify the auxiliary structure to optimize stereoselectivity for a particular transformation. illinois.edu

Table 1: Examples of Chiral Auxiliaries in Sulfoxide Synthesis

Chiral AuxiliaryPrecursorKey Feature
(-)-MentholMenthyl p-toluenesulfinateCrystalline diastereomers are separable. illinois.edu
N-SulfinyloxazolidinonesAmino alcoholsHigh diastereoselectivity in various reactions. acs.org
Amino indanol oxathiazolidineAmino indanolTunable structure for optimized stereocontrol. illinois.edu

Chiral sulfoxides, including structures related to this compound, have emerged as a versatile class of ligands for asymmetric catalysis. researchgate.netnih.gov The proximity of the chiral sulfur atom to the metal center and the ability of the sulfoxide to coordinate through either the sulfur or oxygen atom provide distinct advantages over traditional ligand scaffolds. researchgate.netnih.gov

The development of chiral sulfoxide ligands has a rich history, with ongoing efforts to design new and more effective ligand architectures. nih.govnih.gov These ligands have been successfully applied in a variety of metal-catalyzed reactions, including palladium-catalyzed allylic alkylations and copper-catalyzed conjugate additions. nih.govrsc.org

A novel class of P,N-sulfinyl imine ligands, where chirality is solely at the sulfur atom, has been shown to be highly effective in palladium-catalyzed allylic alkylation, achieving high enantioselectivity. nih.gov The design of such ligands often involves the incorporation of the sulfinyl group into a bidentate or tridentate framework to create a well-defined and rigid coordination environment around the metal center. This rigidity is crucial for effective stereochemical communication and high levels of asymmetric induction.

Furthermore, metal-containing Schiff base/sulfoxide ligands have been developed for palladium(II)-catalyzed asymmetric intramolecular allylic C–H amination reactions. acs.org The ability to tune the electronic and steric properties of these ligands by varying the metal in the Schiff base component allows for the optimization of both reactivity and selectivity. acs.org

Table 2: Applications of Chiral Sulfoxide-Derived Ligands

Ligand TypeMetalReactionEnantioselectivity (ee/er)
P,N-Sulfinyl IminePalladiumAllylic Alkylation94% ee nih.gov
Schiff Base/SulfoxidePalladium(II)Allylic C-H Aminationup to 91:9 er acs.org

Asymmetric catalysis provides a more atom-economical and efficient route to enantiomerically pure compounds compared to the use of stoichiometric chiral auxiliaries. wiley-vch.de In the realm of sulfoxide synthesis, the enantioselective oxidation of prochiral sulfides is a prominent strategy. wiley-vch.deacs.org

Various catalytic systems have been developed for this purpose, often employing a transition metal complex with a chiral ligand. acs.orgwiley-vch.de For example, titanium and vanadium complexes with chiral ligands have been successfully used to catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. acs.org

More recently, organocatalysis has emerged as a powerful tool in asymmetric synthesis. thieme-connect.com Chiral organocatalysts have been utilized for the enantioselective alkylation of sulfinate anions, providing an alternative route to enantioenriched sulfoxides. thieme-connect.com For instance, halogenated pentanidiums have been employed as phase-transfer catalysts for this transformation. thieme-connect.com

Furthermore, palladium- and nickel-catalyzed cross-coupling reactions of sulfinate anions with various electrophiles have been developed. thieme-connect.com The use of chiral phosphine (B1218219) ligands, such as JosiPhos, in these reactions has enabled the synthesis of diaryl sulfoxides with excellent enantioselectivities. thieme-connect.com These catalytic methods offer a broad substrate scope and good functional group tolerance, making them valuable tools for the synthesis of a wide range of chiral sulfinyl compounds.

Chiral Resolution Techniques

Chiral resolution is a classical yet still widely practiced method for separating a racemic mixture into its individual enantiomers. wikipedia.org For compounds like this compound, which possess a basic amino group, diastereomeric salt formation is a particularly relevant technique.

This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. wikipedia.orgunchainedlabs.com This difference in solubility allows for their separation by fractional crystallization. wikipedia.orgunchainedlabs.com

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.org The choice of resolving agent and solvent system is critical for achieving efficient separation and is often determined through empirical screening. unchainedlabs.comntnu.no The process can be laborious and depends on the unpredictable nature of crystallization. wikipedia.org

Chromatographic Enantioseparation Methods (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for the separation of sulfoxide enantiomers. nih.gov The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.com These complexes have different energies of formation and stability, leading to different retention times and, thus, separation. sigmaaldrich.com

For sulfoxide-containing drugs, polysaccharide-based CSPs are particularly effective. google.commdpi.com These CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer robust and versatile platforms for enantioseparation. nih.govresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the carbamate groups of the polysaccharide derivatives. researchgate.netnih.gov

The enantiomers of Modafinil, for example, have been successfully resolved using various polysaccharide-based columns. A patent for the large-scale separation of Modafinil enantiomers specifies the use of derivatized polysaccharide CSPs, including those from the amylosic and cellulosic classes. google.com Similarly, studies on other chiral sulfoxides have demonstrated excellent separation on columns like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). mdpi.com

The choice of mobile phase is critical for optimizing separation. Both normal-phase (e.g., n-hexane/ethanol) and reversed-phase conditions can be employed. mdpi.com For instance, the enantioseparation of Modafinil has been achieved on a beta-cyclodextrin (B164692) column using gradient elution with UV detection. nih.gov The selection between different modes depends on the specific analyte and the CSP, with parameters like the type of organic modifier, additives, and flow rate being adjusted to maximize resolution. researchgate.net

Kinetic Resolution (Enzymatic and Non-Enzymatic)

Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemate. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). wikipedia.org

Enzymatic kinetic resolution is particularly advantageous due to the high stereoselectivity of enzymes. For chiral sulfoxides, reductases have proven to be highly effective. Research has identified a homologue of methionine sulfoxide reductase B (MsrB) that demonstrates high enantioselectivity for a variety of aryl, heteroaromatic, and alkyl sulfoxides. rsc.org This enzyme selectively reduces the (R)-sulfoxide to the corresponding sulfide, leaving the (S)-sulfoxide unreacted. This method has been used to produce various (S)-sulfoxides with high enantiomeric excess (92–99% ee) and yields approaching the theoretical maximum of 50%. rsc.org

An enantiocomplementary approach utilizes the enzyme DMSO reductase (DmsABC) from E. coli, which can be employed for the kinetic resolution of chiral sulfoxides by preferentially reducing the (S)-enantiomer. rsc.org The combination of enzymes like MsrA (which reduces (S)-sulfoxides) and DmsABC provides a toolkit for accessing either the (R)- or (S)-enantiomer of a target sulfoxide. rsc.org

Racemization for Enantiomer Recycling

A major limitation of conventional kinetic resolution is that the maximum yield for a single enantiomer is 50%. To overcome this, kinetic resolution is often combined with in-situ racemization of the unwanted enantiomer in a process known as Dynamic Kinetic Resolution (DKR). In DKR, the slow-reacting enantiomer is continuously converted back into the racemate, allowing the chiral catalyst to theoretically convert 100% of the starting material into a single enantiomeric product.

This process requires a catalyst that can racemize the starting material under conditions compatible with the enzymatic resolution. For example, chemoenzymatic DKR of secondary alcohols often pairs a lipase (B570770) (for the resolution step) with a ruthenium-based catalyst (for the racemization step). wikipedia.org

In the context of chiral sulfoxides like this compound, a DKR process would involve the enzymatic resolution (e.g., using liMsrB to consume the R-enantiomer) running concurrently with a catalyst that racemizes the remaining S-enantiomer back to the racemate. While this is a powerful synthetic strategy, specific racemization catalysts and protocols readily applicable to aryl methyl sulfoxides under mild, enzyme-compatible conditions are not extensively detailed in the reviewed literature. The development of such a system would be a key step in creating an economically efficient synthesis of a single enantiomer.

Determination of Enantiomeric Purity in Research Samples

Accurately determining the enantiomeric purity, or enantiomeric excess (% ee), of a sample is critical in stereoselective synthesis and for regulatory purposes. nih.govmdpi.com For chiral sulfoxides, the two most common high-level techniques are NMR spectroscopy with chiral auxiliaries and chiral chromatography.

NMR-Based Chiral Derivatization Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which are non-mirror images and thus have distinct NMR spectra. This is achieved by reacting the analyte with a single enantiomer of a Chiral Derivatizing Agent (CDA) to form a covalent bond, or by mixing it with a Chiral Solvating Agent (CSA), which forms non-covalent diastereomeric complexes. nih.govacs.org

For sulfoxides, CSAs are often effective. The enantiomers of the analyte and the CSA form diastereomeric complexes with different association constants and geometries, leading to observable chemical shift differences (ΔΔδ) for the protons near the stereocenter. acs.org A study screening CSAs for various functional groups found that the Whelk-O reagent was particularly effective for differentiating sulfoxide enantiomers. nih.gov

Alternatively, a chiral derivatization protocol can be used. For sulfinamides, which are structurally related to sulfoxides, a three-component protocol involving a 2-formylphenylboronic acid and an enantiopure diol (like pinanediol) has been developed. acs.org This reaction forms diastereomeric sulfiniminoboronate esters that show clear separation of key signals in both ¹H and ¹⁹F NMR spectra, allowing for precise determination of the diastereomeric (and thus enantiomeric) ratio. acs.org A similar strategy could be adapted for primary amines like this compound.

Chiral Chromatography for Enantiomeric Excess Measurement

Chiral HPLC is the most widely used method for determining enantiomeric excess due to its accuracy, reproducibility, and high resolution. nih.govnih.gov As described in section 3.3.2, a chiral stationary phase separates the two enantiomers, which are then detected as they elute from the column, typically by UV absorbance.

The output is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks (A₁ and A₂) using the formula:

% ee = |(A₁ - A₂) / (A₁ + A₂)| × 100

For a method to be validated for purity analysis, it must demonstrate baseline resolution (Rs > 1.5) between the two enantiomer peaks. This ensures that the integration of the peak areas is accurate, which is especially important when one enantiomer is present as a minor impurity. nih.govnih.gov For example, in the quality control of Armodafinil ((R)-Modafinil), methods are validated to detect and quantify the (S)-enantiomer as an impurity. nih.govopenaccessjournals.com

Table 3: Illustrative example of data from a chiral HPLC analysis used to calculate the enantiomeric excess of a research sample.

Mechanistic Studies of Sulfoxide Transformations

Stereochemical Course of Sulfoxidation and Reduction Reactions

The synthesis of enantiopure sulfoxides is a significant area of research, with stereoselective oxidation of sulfides and kinetic resolution of racemic sulfoxides being the primary methods. While direct studies on this compound are not extensively documented, the stereochemical outcomes of such reactions can be inferred from studies on analogous aryl methyl sulfoxides.

Stereoselective oxidation of prochiral sulfides to sulfoxides can be achieved using chiral reagents or catalysts. metu.edu.tr For instance, the oxidation of sulfides using chiral N-chloramines has been shown to produce enantioenriched sulfoxides, with the transfer of chirality occurring via the transfer of a chlorine atom to the sulfur. metu.edu.tr Computational studies suggest that the mechanism can proceed through an anion pair intermediate or an SN2-type chlorine transfer, depending on the structure of the N-chloramine. metu.edu.tr Furthermore, biocatalytic systems, such as those employing cytochrome P450 monooxygenases, have demonstrated high enantioselectivity in the oxidation of thiochromanone derivatives. acs.org

Conversely, the stereoselective reduction of racemic sulfoxides offers another route to obtaining enantiomerically enriched compounds. This is often accomplished through kinetic resolution, where one enantiomer is preferentially reduced. almacgroup.com Methionine sulfoxide reductases (MsrA and MsrB) are enzymes known to catalyze the stereospecific reduction of sulfoxides. frontiersin.org MsrA enzymes typically reduce (S)-sulfoxides, leaving behind the (R)-enantiomer, while MsrB enzymes show the opposite selectivity. frontiersin.org For example, MsrA from Pichia alcaliphila (paMsrA) has been used for the asymmetric reductive resolution of various aryl methyl/ethyl sulfoxides, yielding the (R)-sulfoxides with high enantiomeric excess (up to 99% ee) and at high substrate concentrations. frontiersin.org Similarly, DMSO reductase from Rhodobacter capsulatus has been utilized for the enantioselective reduction of racemic aryl methyl sulfoxides, where the (S)-enantiomer is reduced more rapidly, leading to the enrichment of the (R)-isomer. researchgate.net

The following table summarizes the kinetic resolution of various racemic aryl methyl sulfoxides using different biocatalytic systems.

Racemic SulfoxideBiocatalystEnriched EnantiomerEnantiomeric Excess (ee)Reference
Methyl p-tolyl sulfoxideDMSO ReductaseRHigh researchgate.net
Methyl phenyl sulfoxideDMSO ReductaseRHigh researchgate.net
Various aryl methyl/ethyl sulfoxidespaMsrARup to 99% frontiersin.org
Alkyl aryl sulfoxidesakMsrBS93-98% frontiersin.org

Photoracemization of chiral sulfoxides is also a known process, facilitated by photosensitizers, which can be relevant in the context of deracemization strategies. nih.govacs.org

Electronic and Steric Influences on Sulfinyl Reactivity

The sulfinyl group is a moderately electron-withdrawing group, influencing the reactivity of the aromatic ring and the benzylamine (B48309) moiety. Its electronic effect is primarily inductive. researchgate.net The presence of electron-withdrawing substituents on the phenyl ring of an aryl methyl sulfone (a related sulfur-containing group) has been shown to increase the acidity of the benzylic protons, indicating an electron-withdrawing effect. researchgate.net Conversely, electron-donating groups decrease this acidity. researchgate.net This suggests that the methanesulfinyl group in this compound will influence the basicity and nucleophilicity of the amine group.

Steric hindrance can play a significant role in reactions involving the sulfoxide or adjacent groups. youtube.com In nucleophilic substitution reactions, bulky groups near the reaction center can impede the approach of the nucleophile, slowing down or preventing the reaction. youtube.com While the methylsulfinyl group itself is not exceptionally large, its presence, along with the substitution pattern on the aromatic ring, can influence the accessibility of the amine group and the sulfoxide's sulfur atom to reagents. For instance, in the synthesis of aryl sulfoxides via Friedel-Crafts reactions, steric interactions can strongly disfavor attack at the ortho positions of the aromatic ring. nih.gov

Reactivity of the Primary Benzylamine Moiety

The primary benzylamine group in this compound is a versatile functional group, capable of participating in a wide range of reactions as a nucleophile.

Nucleophilic Reactivity in Condensation and Addition Reactions (e.g., Schiff Base Formation)

The primary amine of this compound is expected to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds via a two-step mechanism: nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. researchgate.netnih.gov The formation of Schiff bases is often reversible and can be influenced by pH. nih.gov

The kinetics of Schiff base formation can be affected by the electronic nature of substituents on the benzylamine. Studies on the oxidation of substituted benzylamines have shown that the reaction rates are influenced by the electronic properties of the substituents on the aromatic ring. ias.ac.in While this is an oxidation reaction, it highlights the sensitivity of the benzylic position to electronic effects, which would also be relevant in condensation reactions. The formation of Schiff bases from benzylamines and various aldehydes is a well-established synthetic transformation. nih.govyoutube.commdpi.com

The table below shows examples of Schiff bases formed from the reaction of benzylamines with aldehydes.

Benzylamine DerivativeAldehydeProduct TypeReference
Benzylamine3-FormylacetylacetoneEnamine nih.gov
n-ButylamineBenzaldehydeN-Butyl-1-phenylmethanimine mdpi.com
Aniline (B41778)BenzaldehydeBenzylideneaniline youtube.com

Alkylation and Acylation Reactions of the Amine

The nitrogen atom of the primary benzylamine in this compound possesses a lone pair of electrons, making it a good nucleophile for alkylation and acylation reactions.

Alkylation: N-alkylation of benzylamines can be achieved using various alkylating agents, such as alkyl halides or alcohols under catalytic conditions. nih.govacs.orgacs.orgrsc.org The reaction with alkyl halides typically proceeds via an SN2 mechanism. Over-alkylation to form secondary and tertiary amines can be a competing process. nih.govacs.orgacs.org Catalytic methods, such as the use of nickel catalysts for the N-alkylation of benzyl alcohols with ammonia sources, provide an efficient route to primary benzylamines, highlighting the reversibility and potential for controlled alkylation. nih.govacs.orgacs.org Chelation-assisted alkylation of benzylamine derivatives with alkenes has also been reported using ruthenium catalysts. rsc.org

Acylation: The primary amine readily reacts with acylating agents like acyl chlorides and acid anhydrides to form amides. tandfonline.comhud.ac.ukyoutube.comchemguide.co.uk The reaction with acyl chlorides is typically rapid and often exothermic. chemguide.co.uk It proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uk The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the HCl generated during the reaction. youtube.com Even in aqueous media, acylation of amines can be efficient, as demonstrated by the Schotten-Baumann reaction. youtube.com

The following table presents data on the N-acylation of benzylamine with various acyl chlorides in the bio-based solvent Cyrene™.

Acyl ChlorideAmineProduct YieldReference
4-Fluorobenzoyl chlorideBenzylamineGood hud.ac.uk
2-Fluorobenzoyl chlorideBenzylamine>70% hud.ac.uk
3,5-Dimethoxybenzoyl chlorideBenzylamineHigh hud.ac.uk

Role in Cyclization and Annulation Pathways

The benzylamine moiety can be a key component in the synthesis of various heterocyclic compounds through cyclization and annulation reactions. The nitrogen atom can act as an intramolecular nucleophile, or the entire benzylamine unit can participate in metal-catalyzed C-H activation/annulation processes.

For example, N-(arylsulfonyl)benzylamines can be oxidized to the corresponding N-arylsulfonylimines, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles through tandem reactions with ortho-substituted anilines. nih.gov Furthermore, cobalt-catalyzed enantioselective C-H/N-H annulation of benzylamine derivatives (as picolinamides) with alkynes has been developed for the synthesis of chiral 1,2-dihydroisoquinolines, which are precursors to bioactive tetrahydroisoquinoline alkaloids. acs.org Phosphine-catalyzed [3 + 2] annulation reactions of allenoates with N-substituted succinimides provide access to spirocyclic compounds, demonstrating a type of annulation where an amine derivative is part of one of the reacting partners. rsc.org Intramolecular cyclization can also be initiated at the sulfoxide group, as seen in the thermal cyclization of acylpyrrole sulfoxides, where the sulfoxide acts as a sulfenylating agent. mtu.edu

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is dictated by the electronic and steric influences of its two substituents: the methanesulfinyl group (-S(O)CH₃) and the aminomethyl group (-CH₂NH₂). These groups are positioned para to each other, meaning their effects on electrophilic attack or metal-catalyzed functionalization will be directed towards the same set of ortho positions (C2, C3, C5, C6).

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate and regioselectivity (the position of substitution) are heavily influenced by the substituents already present on the ring. numberanalytics.com

Individual Substituent Effects:

Aminomethyl Group (-CH₂NH₂): This group's influence is highly dependent on the pH of the reaction medium.

Under neutral or basic conditions, the aminomethyl group acts as a weak activating group and an ortho, para-director. The activation arises from the electron-donating inductive effect and hyperconjugation of the alkyl portion.

Under acidic conditions, which are common for many EAS reactions like nitration and sulfonation, the basic nitrogen atom is protonated to form an aminomethylium group (-CH₂NH₃⁺). masterorganicchemistry.com This protonated group is strongly electron-withdrawing via induction, making it a powerful deactivating group and a meta-director.

Combined Influence and Regioselectivity:

In this compound, the two groups are para to each other. The directing effects are therefore aimed at the four available carbons on the ring.

The ortho, para-directing methanesulfinyl group at C4 directs incoming electrophiles to the C2 and C6 positions (its ortho positions).

The directing effect of the aminomethyl group at C1 depends on the conditions.

In a neutral medium, as an ortho, para-director, it also directs to C2 and C6 (its ortho positions). In this scenario, the effects of both groups reinforce each other, strongly favoring substitution at the C2 and C6 positions .

In a strongly acidic medium, the protonated -CH₂NH₃⁺ group becomes a meta-director, guiding electrophiles to the C3 and C5 positions.

Table 1: Predicted Directing Effects in Electrophilic Aromatic Substitution of this compound

Functional GroupPositionDirecting EffectActivating/DeactivatingTarget Positions
Under Neutral/Basic Conditions (pH > 7)
-CH₂NH₂C1ortho, paraWeakly ActivatingC2, C6
-S(O)CH₃C4ortho, paraDeactivatingC2, C6
Combined Effect -ortho to bothNet DeactivatingC2, C6 (Reinforced)
Under Acidic Conditions (pH < 2)
-CH₂NH₃⁺C1metaStrongly DeactivatingC3, C5
-S(O)CH₃C4ortho, paraDeactivatingC2, C6
Combined Effect -CompetingStrongly DeactivatingC3, C5 (directed by -CH₂NH₃⁺) or C2, C6 (directed by -S(O)CH₃). Outcome depends on the specific electrophile and conditions, but the overall rate will be very slow.

Transition metal-catalyzed C-H activation has become a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, offering high atom economy and novel pathways for molecular functionalization. mdpi.commdpi.com A key element of this strategy is the use of directing groups, which coordinate to the metal center and position it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. researchgate.netyoutube.com

Both functional groups in this compound can serve as effective directing groups for C-H activation.

Amine as a Directing Group: The primary amine of the benzylamine moiety is a well-established and powerful directing group in C-H functionalization. rsc.org It can coordinate to various transition metals, including palladium, rhodium, and copper, to selectively activate the ortho C-H bonds of the aromatic ring (C2 and C6). nih.govresearchgate.net This has been successfully applied to achieve a range of transformations. nih.gov

Sulfoxide as a Directing Group: The sulfoxide functionality is also a competent directing group. researchgate.net The oxygen atom can coordinate to a metal catalyst, bringing it close to the ortho C-H bonds (C3 and C5) for subsequent functionalization. Rhodium(III) catalysis, for instance, has been shown to be effective in directing C-H activation via sulfonyl and sulfinyl groups. researchgate.net

Given the presence of two potential directing groups, the site of functionalization will depend on the choice of metal catalyst, ligands, and reaction conditions, which determine the preferential coordination site. The benzylamine moiety often forms a stable five-membered metallacycle intermediate, a highly favorable arrangement in C-H activation catalysis. This suggests that the amine group may be the dominant directing group in many catalytic systems.

Table 2: Potential Metal-Catalyzed C-H Functionalization Reactions Based on Known Benzylamine and Phenyl Sulfoxide Reactivity

Directing GroupCatalyst System (Example)TransformationTarget PositionReference
Benzylamine (-CH₂NH₂)Pd(II) / 2-pyridone ligandArylation, Amination, ChlorinationC2, C6 nih.gov
Benzylamine (-CH₂NH₂)Rh(I) or Rh(II) / Picolinamide DGAlkylation with alkenesC2, C6 researchgate.net
Benzylamine (-CH₂NH₂)Cu / Aldehyde (TDG)SulfonylationC2, C6 acs.org
Phenyl SulfoxideCationic Rh(III)Alkenylation with alkynesC3, C5 researchgate.net

Note: DG = Directing Group; TDG = Transient Directing Group. The target positions are relative to the parent molecule this compound.

Synergistic and Antagonistic Effects of the Sulfinyl and Amine Functionalities on Reactivity

The interplay between the aminomethyl and methanesulfinyl groups can lead to either conflicting (antagonistic) or mutually reinforcing (synergistic) effects on the reactivity of the aromatic ring.

Antagonistic Effects:

In Metal-Catalyzed C-H Activation: The presence of two distinct directing groups can be antagonistic if they compete for coordination to the metal catalyst. If a catalyst system does not have a strong preference for one group over the other, a mixture of products functionalized at C2/C6 (via amine direction) and C3/C5 (via sulfoxide direction) could result, lowering the synthetic utility of the reaction.

Synergistic Effects:

In Electrophilic Aromatic Substitution: Under neutral or basic conditions, both the aminomethyl and methanesulfinyl groups direct incoming electrophiles to the C2 and C6 positions. This reinforcement of directing vectors can lead to high regioselectivity for substitution at these sites, which is a synergistic outcome.

In Metal-Catalyzed C-H Activation: A significant synergistic effect could be realized if a catalyst system is designed to coordinate to both the amine nitrogen and the sulfoxide oxygen simultaneously. This would form a large chelating ring that would rigidly position the metal catalyst, potentially leading to exceptional reactivity and selectivity at a single C-H bond (e.g., C2). Such bidentate chelation-assisted C-H activation is a powerful strategy in modern synthetic chemistry.

In Sequential Transformations: The two groups can be used synergistically in a multi-step synthesis. For example, the amine could first be used as a directing group for a C-H activation reaction at the C2 position. Subsequently, the electronic nature of the sulfoxide could be altered (e.g., oxidation to a sulfone or reduction to a sulfide) to tune the ring's reactivity for a second, different transformation. This allows one group to facilitate the functionalization of the ring and the other to be a point of chemical diversity.

Table 3: Summary of Potential Interactions Between Functional Groups

Reaction TypeInteractionOutcome
EAS (Acidic) AntagonisticCompeting directing effects (-CH₂NH₃⁺ is meta, -S(O)CH₃ is ortho). Strong deactivation of the ring.
EAS (Neutral) SynergisticBoth groups direct to the same ortho positions (C2, C6), reinforcing regioselectivity.
C-H Activation AntagonisticCompetition between amine and sulfoxide for metal coordination, potentially leading to product mixtures.
C-H Activation SynergisticPotential for bidentate chelation (N, O-coordination) to achieve high selectivity and reactivity at a single site.
Multi-step Synthesis SynergisticUse of one group to direct a reaction, followed by chemical modification of the second group to enable further transformations.

Applications in Advanced Organic Synthesis Research

As a Chiral Building Block for Complex Molecules

The primary application of chiral molecules like (4-Methanesulfinylphenyl)methanamine is as a foundational element for constructing larger, stereochemically defined molecules. Once resolved into its individual enantiomers, it serves as a chiral auxiliary or a direct precursor to other valuable chiral compounds. nih.gov

The defining feature of this compound is its sulfinyl group, where the sulfur atom is a stereogenic center. acs.org The synthesis of enantiopure sulfoxides is a well-established field, often achieved through the asymmetric oxidation of a prochiral sulfide (B99878) or by resolution of a racemic mixture. nih.govresearchgate.net This stereogenic sulfinyl center is not merely a point of chirality; it actively directs the stereochemical outcome of nearby reactions. The sulfinyl group's lone pair of electrons and the oxygen atom create a sterically and electronically biased environment, influencing how reagents approach the molecule. This principle is fundamental to its role as a chiral auxiliary, where it can be temporarily incorporated to guide a stereoselective reaction before being cleaved. nih.gov

The primary amine functionality of this compound is a key handle for synthetic elaboration. Chiral sulfinamides, a closely related class of compounds, are extensively used in the asymmetric synthesis of amines. yale.edu The most famous example is Ellman's auxiliary, tert-butanesulfinamide, which condenses with aldehydes and ketones to form N-sulfinylimines. yale.edumdpi.com These intermediates can then undergo diastereoselective addition of nucleophiles. Subsequent removal of the sulfinyl group under mild acidic conditions yields highly enantioenriched primary amines. yale.edursc.org

By analogy, the (4-methanesulfinylphenyl)methyl moiety can function as a chiral auxiliary. The amine can be converted into an imine, which then directs the stereoselective addition of organometallic reagents or other nucleophiles to the C=N bond. Hydrolysis of the resulting sulfinamide would yield a new chiral amine, with the stereochemistry dictated by the configuration of the original sulfoxide (B87167). The resulting chiral amines are, in turn, crucial building blocks for pharmaceuticals and natural products, and can be used to construct complex nitrogen-containing heterocycles. rsc.org

In Asymmetric Catalysis as a Ligand Scaffold

The dual functionality of this compound makes it an ideal candidate for a bidentate ligand in asymmetric transition-metal catalysis. The nitrogen of the amine and the oxygen of the sulfoxide can coordinate to a metal center, forming a stable chelate ring whose geometry is rigidly defined by the chiral sulfoxide. nih.govnih.gov

The development of chiral sulfoxide-based ligands has become a significant area of research. nih.govresearchgate.net The combination of a soft sulfur donor (via the sulfoxide oxygen) and a hard nitrogen donor in this compound creates a "hemilabile" ligand. This property can be advantageous in catalysis, where one donor might dissociate to open a coordination site for the substrate, while the other remains bound to stabilize the metal center. By modifying the amine (e.g., through N-alkylation or N-arylation) or the groups attached to the sulfur, a library of related ligands can be synthesized to fine-tune the steric and electronic properties of the resulting metal complex for optimal reactivity and enantioselectivity. acs.org

Sulfoxide-containing ligands have been successfully employed in a variety of enantioselective transformations. For instance, chiral sulfoxide ligands are used in palladium-catalyzed asymmetric allylic alkylations and rhodium-catalyzed conjugate additions. nih.govresearchgate.net Chiral sulfoxides themselves can also act as Lewis base catalysts for reactions such as the allylation of aldehydes. rsc.org A ligand derived from this compound would be expected to perform well in similar reactions. The chiral pocket created around the metal center by the ligand forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

The table below shows representative results for enantioselective reactions using chiral sulfoxide-based ligands, illustrating the potential efficacy of systems derived from this compound.

Reaction TypeMetal CatalystLigand TypeSubstrateProduct YieldEnantiomeric Excess (ee)
Allylic Amination Pd(OAc)₂Schiff base-Cu(II)/sulfoxideTerminal AlkenesHighup to 91:9 er
1,4-Conjugate Addition [Rh(coe)₂Cl]₂Chiral SulfoxideCyclic Enone46%81% ee
C-H Functionalization Ru(II)Chiral Carboxylic Acid / SulfoximineDiaryl Sulfoximineup to 99%up to 99% ee
Allylation AllyltrichlorosilaneChiral Sulfoxide (as catalyst)AldehydesGoodModerate to High

This table presents data from analogous systems to illustrate potential applications. Data sourced from references researchgate.netacs.orgrsc.orgacs.org.

Precursor to Chemically Diverse Sulfoxide and Amine Derivatives

Beyond its direct use, this compound is a starting point for creating a wide array of more complex molecules. The reactivity of its two functional groups allows for selective modifications to build a library of derivatives. acs.org

The primary amine can be readily derivatized through standard reactions such as N-acylation, N-alkylation, reductive amination, or condensation with carbonyls to form imines or enamines. rsc.org These reactions allow for the attachment of other functional groups or molecular scaffolds.

The sulfoxide group can also be transformed. It can be oxidized to the corresponding sulfone, which has different electronic and coordinating properties. Alternatively, it can be a substrate for reactions that form sulfoximines or related S(VI) species, which are increasingly important in medicinal chemistry. nih.govnih.gov The development of methods for the derivatization of sulfinamides and sulfoximines is an active area of research, providing numerous pathways to novel chemical entities starting from a simple precursor like this compound. nih.govnih.gov

Synthesis of Sulfonamides and Sulfones from Sulfoxides

The sulfur atom in this compound exists in a moderate oxidation state as a sulfoxide, making it a key precursor for accessing higher oxidation state sulfur compounds like sulfones and sulfonamides. nih.govnottingham.ac.uk These functional groups are prevalent in a vast number of FDA-approved drugs. nih.gov

Conversion to Sulfones: The oxidation of the sulfoxide group to a sulfone is a common and high-yielding transformation. nih.govorganic-chemistry.org This can be achieved using various oxidizing agents. A widely used and environmentally benign method involves hydrogen peroxide (H₂O₂), often in the presence of a catalyst or as a concentrated aqueous solution. organic-chemistry.orgrsc.org Other effective reagents include meta-chloroperoxybenzoic acid (mCPBA), which is known for its reliability in oxidizing sulfides and sulfoxides. nih.gov The resulting compound, (4-methanesulfonylphenyl)methanamine, is a sulfone derivative where the sulfur atom is in its highest oxidation state (VI).

Conversion to Sulfonamides: The synthesis of sulfonamides from the sulfoxide moiety is a more complex, multi-step process. A standard synthetic route involves the initial oxidation of the sulfoxide to a sulfonyl chloride. This intermediate is then reacted with a primary or secondary amine to form the desired sulfonamide. organic-chemistry.orgorganic-chemistry.org The direct oxidative coupling of thiols and amines has emerged as a streamlined, single-step alternative for synthesizing sulfonamides, avoiding the need for pre-functionalization. semanticscholar.org Another innovative approach involves the Sandmeyer-type reaction of anilines with a sulfur dioxide surrogate, which can then be directly converted to a sulfonamide by adding an amine. organic-chemistry.org While not directly starting from a sulfoxide, these methods highlight the ongoing development of novel sulfonamide syntheses that could potentially be adapted.

Table 1: Synthesis of Sulfone and Sulfonamide Derivatives

Starting Material Transformation Reagents/Conditions Product
This compound Oxidation H₂O₂, mCPBA nih.govorganic-chemistry.org (4-Methanesulfonylphenyl)methanamine

Derivatization to Secondary and Tertiary Amines

The primary amine group of this compound serves as a versatile handle for introducing a wide range of substituents, leading to the formation of secondary and tertiary amines. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

N-Alkylation: Direct N-alkylation with alkyl halides is a fundamental method for synthesizing secondary and tertiary amines. libretexts.org The reaction involves the nucleophilic attack of the primary amine on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), which can proceed sequentially to yield secondary and then tertiary amines. Catalytic N-alkylation of amines using alcohols as green alkylating agents represents a more sustainable alternative. nih.govgoogle.com

Reductive Amination: A highly effective and widely used method for preparing substituted amines is reductive amination. nih.govyoutube.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine from a secondary amine), which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgmdma.ch Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.orgredalyc.org This method is particularly powerful as it allows for the introduction of a diverse array of alkyl groups depending on the chosen carbonyl compound. A variety of catalysts, including those based on cobalt and iridium, have been developed to facilitate these reactions. nih.govnih.gov

Table 2: Derivatization of the Amine Moiety

Reaction Type Reagents Product Type
N-Alkylation Alkyl Halides (e.g., R-X) libretexts.org Secondary/Tertiary Amine
Catalytic N-Alkylation Alcohols (R-OH), Catalyst nih.gov Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH₄) youtube.comredalyc.org Secondary/Tertiary Amine

Application in Method Development for New Chemical Transformations

Molecules like this compound, which possess multiple distinct functional groups, are excellent substrates for the development and validation of new synthetic methodologies. The presence of both a nucleophilic amine and an oxidizable sulfur center allows chemists to test the selectivity and efficiency of novel reactions.

For instance, the development of new catalytic systems for C-N bond formation often utilizes benzylamine (B48309) derivatives as benchmark substrates. researchgate.net A novel photosensitized nickel-catalyzed method for coupling sulfonamides with aryl halides has been reported, expanding the toolkit for creating complex sulfonamide structures. princeton.edu The compound could serve as an ideal test case for such a reaction, either by first converting the amine to a sulfonamide and then performing a coupling, or by using the amine itself in a related transformation.

Furthermore, the sulfur moiety makes it a relevant substrate for developing new reactions involving sulfur-based functional groups. Recent advances include the development of novel reagents for accessing methyl sulfones and the use of sulfinylamines in asymmetric cycloadditions to create functionalized heterocycles. nih.govnih.gov The development of palladium-catalyzed methods for synthesizing aryl sulfoxides from β-sulfinyl esters and iodobenzenes is another area where a molecule like this compound could be used to probe reaction scope and limitations. mdpi.com Its structure is also suitable for exploring multicomponent reactions, where its amine and an activated form of its sulfoxide group could react in concert with other reagents to rapidly build molecular complexity.

Computational and Theoretical Investigations of 4 Methanesulfinylphenyl Methanamine

Quantum Chemical Studies (DFT, Ab Initio Methods)

Quantum chemical studies, which are fundamental to understanding a molecule's behavior at the electronic level, have not been specifically reported for (4-Methanesulfinylphenyl)methanamine. Such studies would typically involve Density Functional Theory (DFT) and ab initio methods to provide a foundational understanding of the molecule.

A detailed analysis of the electronic structure and bonding of this compound is not currently available. Such a study would typically investigate the molecular orbital distributions, charge distribution, and the nature of the chemical bonds within the molecule, particularly focusing on the influence of the methanesulfinyl group on the phenylmethanamine moiety.

There are no published studies on the conformational landscape and energetics of this compound. A computational analysis would identify the stable conformers of the molecule, the rotational barriers around its flexible bonds (such as the C-S and C-N bonds), and the relative energies of these different spatial arrangements.

Computational predictions of spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra) for this compound have not been reported. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the compound.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. However, no such studies have been published for reactions specifically involving this compound.

There is no available research on the transition state analysis of key chemical transformations involving this compound. This type of analysis is crucial for understanding the kinetics and feasibility of a chemical reaction.

Detailed energy profiles for reaction mechanisms in which this compound participates as a reactant, intermediate, or product are not documented in the scientific literature. Such calculations would provide a comprehensive understanding of the thermodynamics and kinetics of its chemical reactions.

Intermolecular Interactions and Aggregation Studies (e.g., Hydrogen Bonding Networks)

Due to a lack of specific computational or crystallographic studies on this compound, this section will infer its potential intermolecular interactions and aggregation behavior based on the known properties of its constituent functional groups: the primary amine (-CH₂NH₂), the sulfoxide (B87167) (S=O), and the phenyl ring. The behavior of analogous molecules, such as aniline (B41778) derivatives and aromatic sulfoxides, provides a strong basis for these predictions.

The primary amine group is a potent hydrogen bond donor, while the oxygen atom of the sulfoxide group is a strong hydrogen bond acceptor. The interplay between these two groups is expected to dominate the intermolecular interactions of this compound, leading to the formation of robust hydrogen bonding networks.

Key potential intermolecular interactions include:

N-H···O=S Hydrogen Bonds: This is anticipated to be the most significant and directional interaction. The two hydrogen atoms of the primary amine can form strong hydrogen bonds with the oxygen atom of the sulfoxide group on neighboring molecules. This interaction is a primary driver in the crystal packing of many sulfonamides and related compounds. nih.gov

π-π Stacking Interactions: The presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules. These can occur in either a parallel-displaced or T-shaped configuration, as is common for small aromatic molecules. nih.gov The aggregation of aromatic molecules is often influenced by these weak but cumulative forces. nih.gov

The combination of strong, directional N-H···O=S hydrogen bonds and weaker, less directional C-H···O bonds and π-π stacking is likely to result in a complex three-dimensional supramolecular architecture. The aggregation process is expected to be initiated by the formation of small clusters through the strongest hydrogen bonds, which then coalesce into larger aggregates stabilized by the weaker interactions. nih.gov

Below is a table summarizing the probable intermolecular interactions involving this compound based on the analysis of its functional groups and data from analogous compounds.

Interaction TypeDonorAcceptorProbable Importance in Aggregation
N-H···O=S Primary Amine (N-H)Sulfoxide (S=O)Primary
C-H···O=S Phenyl/Methylene (C-H)Sulfoxide (S=O)Secondary
π-π Stacking Phenyl RingPhenyl RingSecondary
Van der Waals All atomsAll atomsTertiary

Advanced Spectroscopic Characterization Methods in Research

Structural Elucidation of Novel Derivatives and Intermediates

The synthesis of (4-Methanesulfinylphenyl)methanamine or its derivatives often involves multiple steps, generating intermediates that require rigorous structural confirmation. Spectroscopic methods provide a detailed picture of the molecular framework, functional groups, and connectivity.

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

In ¹H NMR, the aromatic protons of the para-substituted benzene (B151609) ring typically appear as a set of doublets, characteristic of an AA'BB' spin system, in the range of 7.0-8.0 ppm. The benzylic protons (CH₂) adjacent to the amine group would be expected to produce a singlet around 3.8-4.2 ppm, while the amine protons (NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The methyl protons (CH₃) of the methanesulfinyl group are typically observed as a sharp singlet in the upfield region, generally between 2.5 and 3.0 ppm.

¹³C NMR spectroscopy provides complementary information. nih.gov The carbon atoms of the aromatic ring would show distinct signals in the 120-150 ppm range. chemicalbook.com The benzylic carbon (CH₂) signal is expected around 45 ppm, and the methyl carbon (CH₃) of the sulfinyl group would appear in the 40-45 ppm region. The presence of isotopic labels, such as ¹³C, can be used to enhance signal detection and assign specific resonances, a technique particularly useful in studying protein-ligand interactions where a molecule like this compound might be incorporated. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic CH7.0 - 8.0120 - 150
CH₂ (benzyl)3.8 - 4.2~45
NH₂Variable (broad)-
CH₃ (sulfinyl)2.5 - 3.040 - 45

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. arxiv.org These methods probe the vibrational modes of chemical bonds. researchgate.net

For this compound, the IR and Raman spectra would exhibit characteristic bands. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. A key vibrational mode for this compound is the S=O stretch of the sulfoxide (B87167) group, which typically gives a strong absorption band in the IR spectrum between 1030 and 1070 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1020-1250 cm⁻¹ range. Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and the sulfur-containing functional group. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (NH₂)N-H Stretch3300 - 3500
Sulfoxide (S=O)S=O Stretch1030 - 1070
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1450 - 1600
Benzylamine (B48309)C-N Stretch1020 - 1250

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for benzylamines is the α-cleavage, which involves the loss of a hydrogen atom or the alkyl group attached to the nitrogen. miamioh.edu For this compound, a prominent fragmentation would be the cleavage of the C-C bond between the benzylic carbon and the aromatic ring, leading to the formation of a stabilized benzyl-type cation or related fragments. The loss of small, stable molecules or radicals, such as the methyl radical (•CH₃) from the sulfoxide group or the entire methanesulfinyl group (•SOCH₃), would also be expected. youtube.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the ions, which can be used to confirm the elemental composition of the parent molecule and its fragments. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, ORD)

The sulfoxide group in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. illinois.edu Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of the sulfur atom. rsc.org

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting ECD or ORD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimentally measured spectrum with theoretical spectra calculated using quantum chemical methods, or with the spectra of related compounds of known absolute configuration, the stereochemistry of the sulfoxide can be unambiguously assigned. tandfonline.com For instance, the sign of the Cotton effect in the ECD spectrum associated with the electronic transitions of the sulfoxide and aromatic chromophores is directly related to its absolute configuration. acs.org

In Situ Spectroscopic Monitoring of Reactions

Understanding the mechanism and kinetics of chemical reactions is greatly enhanced by monitoring the reaction progress in real-time. In situ spectroscopic techniques, such as Raman or IR spectroscopy, allow for the direct observation of reactants, intermediates, and products as the reaction unfolds, without the need for sampling and quenching. geochemicalperspectivesletters.org

For example, the synthesis of this compound often involves the oxidation of the corresponding sulfide (B99878), (4-methylthiophenyl)methanamine. jchemrev.com In situ Raman spectroscopy could be employed to monitor this oxidation process. nju.edu.cn The disappearance of the characteristic vibrational bands of the sulfide and the appearance of the strong S=O stretching band of the sulfoxide would provide real-time information on the reaction rate and the potential formation of any over-oxidized sulfone byproduct. Similarly, if this compound is used in a subsequent reaction, in situ spectroscopy can track its consumption and the formation of new species, providing valuable mechanistic insights. mdpi.com

Crystallographic Data Unattainable for this compound

Detailed crystallographic data for the compound this compound, required for a comprehensive solid-state characterization, is not available in prominent public crystallographic databases. Extensive searches of the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) did not yield a determined crystal structure for this specific molecule.

As a result, the generation of a detailed analysis for the subsection "7.4. Solid-State Characterization (e.g., X-ray Crystallography for Structural Confirmation)," including the requested data tables on crystallographic parameters, cannot be fulfilled at this time. The absence of this foundational data in the scientific literature precludes a discussion of its specific solid-state structure, including unit cell dimensions, space group, and key intramolecular interactions derived from X-ray diffraction analysis.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to produce the data necessary for the requested article section.

Q & A

Q. What are the most reliable synthetic routes for (4-Methanesulfinylphenyl)methanamine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves:

Nucleophilic substitution : React 4-methanesulfinylbenzyl chloride with ammonia or a protected amine precursor under inert atmosphere (e.g., N₂) .

Reductive amination : Use 4-methanesulfinylbenzaldehyde with methylamine and a reducing agent (e.g., NaBH₃CN) in methanol .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Parameters Table :

StepReaction ConditionsYield (%)Purity (HPLC)Reference
Route 1NH₃, DMF, 80°C, 12h6592%
Route 2NaBH₃CN, MeOH, RT, 6h7896%

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a multi-technique approach:

  • ¹H/¹³C NMR : Confirm methanesulfinyl (δ ~2.7 ppm for S=O adjacent CH₃) and methanamine (δ ~1.5 ppm for NH₂) groups .
  • LC-MS : Monitor molecular ion peak (m/z ~185 [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S values (e.g., C₈H₁₁NOS) .

Critical Tip : Always compare data with structurally similar compounds (e.g., fluorinated analogs in ).

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods; the compound may release sulfoxide vapors at >100°C .
  • First Aid : For spills, neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

Methodological Answer: Discrepancies (e.g., inconsistent IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). Cross-validate using SPR (surface plasmon resonance) for binding affinity .
  • Structural analogs : Compare with fluorinated or chlorinated derivatives (e.g., ) to isolate the methanesulfinyl group’s role.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict target interactions and reconcile in vitro/in vivo data .

Q. What strategies optimize this compound synthesis for industrial-scale production?

Methodological Answer:

  • Continuous flow reactors : Reduce reaction time (e.g., from 12h to 2h) and improve yield (>90%) .
  • Catalyst screening : Test Pd/C or Ni catalysts for reductive steps; Ni may reduce costs by 40% .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Q. Scale-Up Challenges :

  • Solvent recovery (e.g., DMF recycling) .
  • Byproduct management (e.g., sulfone derivatives removed via fractional distillation) .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?

Methodological Answer:

  • Modify substituents : Replace methanesulfinyl with sulfone or sulfonamide groups to alter polarity and target binding .
  • Steric effects : Introduce cyclopropyl (as in ) or ethoxy groups (as in ) to probe steric hindrance.
  • Pharmacokinetics : Assess logP (HPLC) and metabolic stability (microsomal assays) to prioritize analogs .

Q. SAR Table :

AnalogModificationBioactivity (IC₅₀)logPReference
SulfoneS=O → SO₂2.1 µM1.8
CyclopropylCH₃ → C₃H₅0.9 µM2.3

Q. What advanced techniques elucidate the mechanism of action of this compound in neurological targets?

Methodological Answer:

  • Photoaffinity labeling : Incorporate a photoactive group (e.g., diazirine) to capture transient protein interactions .
  • Cryo-EM : Resolve compound-bound receptor structures (e.g., serotonin receptors) at 2–3 Å resolution .
  • Metabolomics : Use LC-MS/MS to track sulfoxide reduction pathways in brain tissue .

Data Contradiction Analysis Example :
If one study reports anti-inflammatory activity (IC₅₀ = 10 µM) while another shows no effect:

Verify assay conditions (e.g., LPS concentration in macrophage models).

Test metabolite stability: Sulfoxide may reduce to sulfide in vivo, altering activity .

Cross-reference with fluorinated analogs (e.g., ) to isolate electronic effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.